molecular formula C22H20O4S2 B271044 1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione

1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione

Cat. No. B271044
M. Wt: 412.5 g/mol
InChI Key: LJQQVPDRQTVNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione, also known as MMSTBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMSTBQ is a yellow crystalline powder that is synthesized using a specific method.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione is not fully understood, but it is believed to involve the formation of charge-transfer complexes with other molecules. This compound has been shown to have a high electron affinity, which allows it to act as an electron acceptor in these complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it has been shown to have low toxicity in laboratory experiments. This compound has been used as a model compound to study the effects of charge-transfer complexes on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione is its excellent electron-transporting properties, which make it a promising material for use in organic electronic devices. However, one limitation of this compound is its low solubility in common solvents, which can make it difficult to work with in laboratory experiments.

Future Directions

There are many potential future directions for research on 1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione. One area of research could be the development of new synthesis methods that improve the yield and purity of this compound. Another area of research could be the study of this compound in more complex biological systems to better understand its mechanism of action. Additionally, this compound could be used as a starting material for the synthesis of new compounds with improved properties for use in organic electronic devices.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione involves the reaction of 4-methylbenzenesulfonyl chloride with 3-thiophenecarboxaldehyde in the presence of a base to form 4-(3-thienyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 4-methylphenylacetyl chloride in the presence of a base to form this compound. The synthesis of this compound is a multistep reaction that requires careful control of reaction conditions, including temperature, pH, and reaction time.

Scientific Research Applications

1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent electron-transporting properties, making it a promising material for use in organic electronic devices such as solar cells and light-emitting diodes.

properties

Molecular Formula

C22H20O4S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-4-thiophen-3-ylbutane-1,4-dione

InChI

InChI=1S/C22H20O4S2/c1-15-3-7-17(8-4-15)22(24)21(13-20(23)18-11-12-27-14-18)28(25,26)19-9-5-16(2)6-10-19/h3-12,14,21H,13H2,1-2H3

InChI Key

LJQQVPDRQTVNRE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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